

¹³C NMR chemical shifts of 4-Chlorophenyl trifluoromethanesulfonate

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Compound of Interest

Compound Name: 4-Chlorophenyl
trifluoromethanesulfonate

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chlorophenyl trifluoromethanesulfonate

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **4-Chlorophenyl trifluoromethanesulfonate**. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic data for structural elucidation and chemical analysis. This document details the reported chemical shifts, a generalized experimental protocol for data acquisition, and logical workflows for both the experimental process and spectral assignment.

Introduction to 4-Chlorophenyl trifluoromethanesulfonate

4-Chlorophenyl trifluoromethanesulfonate, also known as 4-Chlorophenyl triflate, is an organic compound frequently used in organic synthesis, particularly in cross-coupling reactions where the triflate group serves as an excellent leaving group. Accurate characterization of this compound is critical for its application in synthetic chemistry and drug development. ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule, making it an indispensable tool for structural verification.

¹³C NMR Chemical Shift Data

The ^{13}C NMR spectrum of **4-Chlorophenyl trifluoromethanesulfonate** was recorded in deuterated chloroform (CDCl_3) on a 101 MHz NMR spectrometer.[1] The observed chemical shifts (δ) are presented in parts per million (ppm).

Chemical Shift (δ) in ppm	Assignment (Inferred)
147.9	C-O (Carbon bearing the triflate group)
134.3	C-Cl (Carbon bearing the chlorine atom)
130.3	C-H (Aromatic)
123.5	C-H (Aromatic)
122.7	C-H (Aromatic)
120.3	CF_3 (Quartet, due to ^1J C-F coupling)
117.2	C-H (Aromatic)
114.0	C-H (Aromatic)

Note: The specific assignment of the aromatic C-H signals requires further 2D NMR experiments such as HSQC and HMBC. The chemical shift for the CF_3 carbon is typically observed as a quartet due to one-bond coupling with the three fluorine atoms.

Experimental Protocol: ^{13}C NMR Spectroscopy

The following is a detailed methodology for acquiring a proton-decoupled ^{13}C NMR spectrum of a small organic molecule like **4-Chlorophenyl trifluoromethanesulfonate**.

3.1. Sample Preparation

- **Sample Weighing:** Accurately weigh between 50-100 mg of **4-Chlorophenyl trifluoromethanesulfonate** for a standard ^{13}C NMR experiment.[2] Higher concentrations are preferable for ^{13}C NMR due to the low natural abundance (1.1%) of the ^{13}C isotope, which results in lower sensitivity compared to ^1H NMR.[3][4]
- **Solvent Selection:** Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl_3) is a common choice for many organic compounds and was used to obtain the

reference data.[1][5]

- Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a small, clean vial.[5][6] Ensure the sample is fully dissolved.
- Filtration & Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[2][3] The solution height in the tube should be around 4-5 cm.[3][5]
- Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample information.[5]

3.2. NMR Spectrometer Setup and Data Acquisition

- Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
- Spectrometer Preparation:
 - Locking: The instrument locks onto the deuterium signal of the solvent (e.g., CDCl_3) to stabilize the magnetic field.
 - Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve the best possible resolution and line shape.[2]
 - Tuning: The NMR probe is tuned to the ^{13}C frequency to ensure maximum signal-to-noise.
- Acquisition Parameters:
 - Experiment Type: Select a standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 on a Bruker spectrometer). Broadband proton decoupling is used to simplify the spectrum by removing ^1H - ^{13}C coupling, resulting in single peaks for each unique carbon.[7][8]
 - Pulse Angle: A flip angle of 30 - 45° is often recommended as a compromise between signal intensity and the need for longer relaxation delays.[9]
 - Spectral Width: Set the spectral width to cover the expected range of ^{13}C chemical shifts for organic molecules, typically from 0 to 220 ppm.[10]

- Acquisition Time (at): An acquisition time of 1-2 seconds is generally sufficient.
- Relaxation Delay (d1): A short relaxation delay (e.g., 2 seconds) is typically used for routine qualitative spectra.
- Number of Scans (ns): Due to the low sensitivity of ^{13}C , a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration.[3]

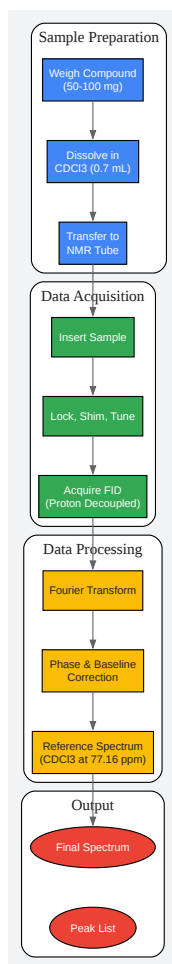
3.3. Data Processing

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
- Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: A baseline correction is applied to produce a flat spectral baseline.
- Referencing: The chemical shift axis is calibrated. For CDCl_3 , the residual solvent peak is set to 77.16 ppm.
- Peak Picking: The chemical shifts of the peaks are identified and listed.

Visualization

4.1. Experimental and Data Processing Workflow

The following diagram illustrates the general workflow from sample preparation to the final processed ^{13}C NMR spectrum.

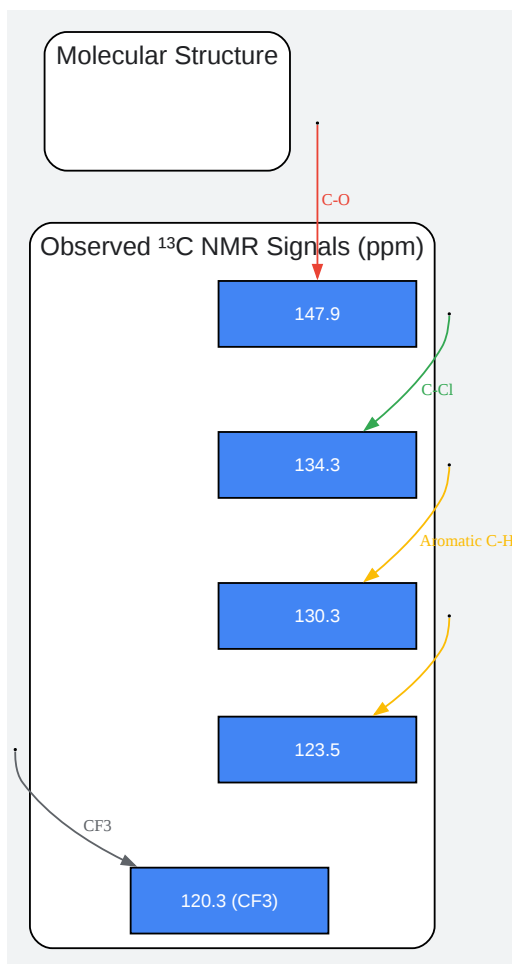


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Caption: Workflow for ^{13}C NMR Spectroscopy.

4.2. Structure to Spectrum Correlation

This diagram illustrates the relationship between the carbon atoms in **4-Chlorophenyl trifluoromethanesulfonate** and their corresponding signals in the ^{13}C NMR spectrum.



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Caption: Structure-Spectrum Correlation for **4-Chlorophenyl trifluoromethanesulfonate**.

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